

# 2-Methylpyridine CAS number and molecular structure

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## Compound of Interest

Compound Name: 2-Methylpyridine

Cat. No.: B075671

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## An In-depth Technical Guide to 2-Methylpyridine

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**2-Methylpyridine**, also known by its common name 2-picoline, is an organic compound with the chemical formula  $C_6H_7N$ .<sup>[1]</sup> It is a colorless to faintly yellow liquid with a strong, unpleasant odor similar to pyridine.<sup>[1]</sup> As a derivative of pyridine with a methyl group at the second position, it serves as a crucial building block and intermediate in the synthesis of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and polymers. This guide provides a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, and key applications, with a focus on detailed experimental protocols and data for the scientific community.

### CAS Number and Molecular Structure

The Chemical Abstracts Service (CAS) has assigned the number 109-06-8 to **2-Methylpyridine**.<sup>[1][2][3][4][5]</sup>

The molecular structure of **2-Methylpyridine** consists of a pyridine ring, a six-membered aromatic heterocycle containing five carbon atoms and one nitrogen atom, with a methyl group substituted at the C2 position.

Molecular Formula: C<sub>6</sub>H<sub>7</sub>N[1][4]

SMILES String: Cc1cccn1[5]

InChI Key: BSKHPKMHTQYZBB-UHFFFAOYSA-N[4][5]

## Physicochemical Properties

A summary of the key physicochemical properties of **2-Methylpyridine** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	93.13 g/mol	[1][5]
Appearance	Colorless to light yellow liquid	[1][2]
Odor	Unpleasant, pyridine-like	[1]
Density	0.943 g/mL at 25 °C	[1][5]
Melting Point	-70 °C	[1][5]
Boiling Point	128-129 °C	[1][5]
Flash Point	25 °C	[2]
Solubility in Water	Miscible	[1][2]
Solubility in Organic Solvents	Miscible with alcohol and ether	[2]
Acidity (pKa of conjugate acid)	5.94	[1]
Refractive Index (n <sub>20/D</sub> )	1.500	[5]
Vapor Pressure	10 mmHg at 24.4 °C	[5]
Vapor Density	3.2 (vs air)	[5]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-Methylpyridine**.

Spectroscopic Data	Key Features
$^1\text{H}$ NMR (in $\text{CCl}_4$ )	Chemical shifts for the methyl protons and the aromatic protons on the pyridine ring can be observed.
IR Spectrum	Characteristic peaks for C-H stretching of the methyl group and aromatic ring, as well as C=N and C=C stretching vibrations of the pyridine ring are present.
Mass Spectrum (EI)	The mass spectrum shows a molecular ion peak ( $\text{M}^+$ ) at $m/z = 93$ , corresponding to the molecular weight of 2-Methylpyridine.

## Synthesis of 2-Methylpyridine

**2-Methylpyridine** is primarily synthesized through two main industrial routes. Additionally, a laboratory-scale flow synthesis method offers a greener alternative.

### Industrial Synthesis

This method involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst. This process yields a mixture of 2- and 4-picoline.[\[6\]](#)

Another industrial method is the condensation of acetone and acrylonitrile to form 5-oxohexanenitrile, which then undergoes cyclization to produce 2-picoline.[\[6\]](#)

### Laboratory-Scale Flow Synthesis

A continuous flow method provides a safe and efficient way to synthesize **2-methylpyridines** with high selectivity.

- **System Setup:** A continuous flow system is assembled using an HPLC pump, a manual injector with a sample loop, a stainless steel column packed with Raney® nickel (5.5 g), and a back-pressure regulator.[\[7\]](#) The column is heated to over 180 °C using a sand bath.[\[7\]](#)
- **Catalyst Activation:** 1-propanol is pumped through the heated column at a flow rate of 0.3 mL/min for 30 minutes to activate the catalyst.[\[4\]](#)

- Reaction: A 0.05 M solution of pyridine in 1-propanol is prepared.[4] The flow rate is adjusted to 0.1 mL/min, and the pyridine solution is introduced into the reaction stream via the sample loop.[4]
- Work-up: The product is collected, and the solvent (1-propanol) is removed by evaporation. The resulting **2-methylpyridine** is typically of sufficient purity for further use without additional purification.[8]



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Caption: Experimental workflow for the continuous flow synthesis of **2-Methylpyridine**.

## Key Reactions and Applications

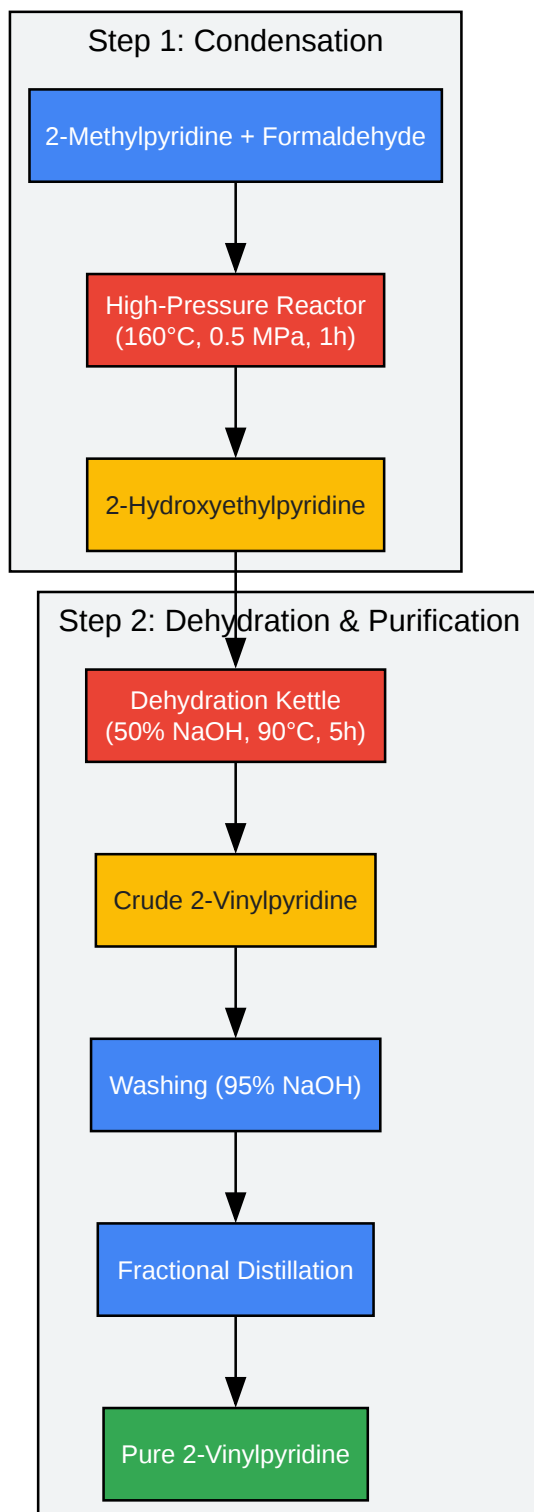
**2-Methylpyridine** is a versatile precursor for several commercially important chemicals.

### Synthesis of 2-Vinylpyridine

2-Vinylpyridine is a monomer used in the production of specialty polymers and adhesives. It is synthesized from **2-methylpyridine** via condensation with formaldehyde.[6]

- Reaction: **2-Methylpyridine** and a 36% formaldehyde solution are added to a high-pressure reactor in a weight ratio of 1:0.03.[9][10] The mixture is stirred and heated to 160 °C at a pressure of 0.5 MPa for 1 hour to form 2-hydroxyethylpyridine.[9][10]
- Dehydration: The resulting 2-hydroxyethylpyridine solution is slowly added to a dehydration kettle containing a 50% sodium hydroxide solution at 90 °C. The reaction proceeds for 5 hours to yield crude 2-vinylpyridine.[9][10]
- Purification: The crude product is washed with a 95% sodium hydroxide solution and then purified by fractional distillation to obtain 2-vinylpyridine with a purity of over 98.5%.[9][10]

## Synthesis of 2-Vinylpyridine



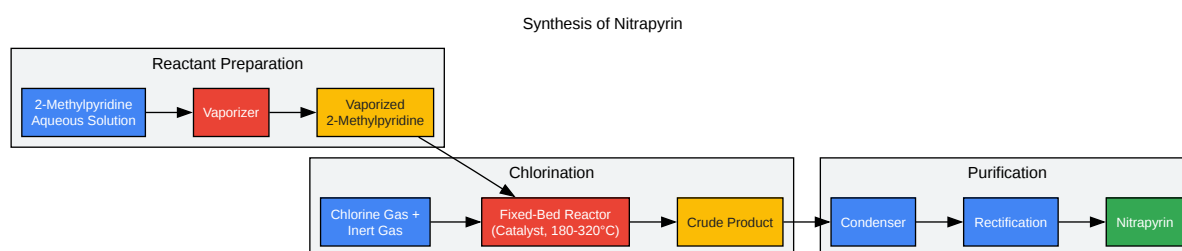
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Caption: Experimental workflow for the synthesis of 2-Vinylpyridine from **2-Methylpyridine**.

## Synthesis of Nitrpyrin

Nitrpyrin, with the chemical name 2-chloro-6-(trichloromethyl)pyridine, is a nitrification inhibitor used in agriculture to improve the efficiency of nitrogen fertilizers.[6] It is produced by the chlorination of **2-methylpyridine**.

- Gas Phase Reaction: An aqueous solution of **2-methylpyridine** (molar ratio of **2-methylpyridine** to water is 1:5) is vaporized.[8]
- Chlorination: The vaporized **2-methylpyridine** is mixed with chlorine gas and an inert carrier gas (e.g., nitrogen).[3] This gaseous mixture is then passed through a fixed-bed reactor containing a catalyst (e.g., activated carbon with metal ion oxides) at a temperature of 180-320 °C.[3][8]
- Isolation: The reaction product is condensed and then purified by rectification to obtain nitrpyrin.[3] The overall yield can be over 75%.[3]



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Caption: Experimental workflow for the synthesis of Nitrpyrin from **2-Methylpyridine**.

## Safety and Handling

**2-Methylpyridine** is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It is suspected of damaging fertility or the unborn child and may cause

damage to organs and respiratory irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.

## Conclusion

**2-Methylpyridine** is a cornerstone of the chemical industry, providing access to a diverse range of valuable products. Its well-defined chemical properties and versatile reactivity make it an indispensable tool for researchers and professionals in various scientific disciplines. This guide has provided a detailed overview of its key characteristics, synthesis, and applications, with a focus on practical experimental details to support further research and development.

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